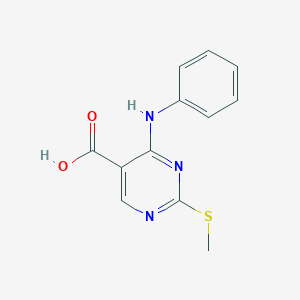

Acide 4-anilino-2-(méthylthio)pyrimidine-5-carboxylique

Vue d'ensemble

Description

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid is a versatile organic compound with a molecular formula of C11H10N4O2S. It serves as a building block for various chemical transformations, making it valuable in synthetic chemistry. The compound features a pyrimidine ring substituted with an anilino group, a methylthio group, and a carboxylic acid group, which contribute to its unique chemical properties.

Applications De Recherche Scientifique

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of specialty chemicals and materials, including dyes and pigments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a halogenated pyrimidine intermediate.

Addition of the Methylthio Group: The methylthio group is incorporated through a thiolation reaction, often using a methylthiolating agent such as methylthiol or dimethyl disulfide.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the reaction of a suitable precursor with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) on the anilino moiety, converting it to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino or methylthio groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions, depending on the desired substitution.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives.

Mécanisme D'action

The mechanism of action of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.

Comparaison Avec Des Composés Similaires

- 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

- 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

- 4-Anilino-2-(methylthio)pyrimidine-5-carboxylate

Comparison:

- 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: Similar structure but with an amino group instead of an anilino group, which may affect its reactivity and biological activity.

- 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid: The presence of a hydroxy group can influence its solubility and hydrogen bonding capabilities.

- 4-Anilino-2-(methylthio)pyrimidine-5-carboxylate: The ester form of the compound, which may have different solubility and reactivity compared to the carboxylic acid form.

The uniqueness of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Propriétés

IUPAC Name |

4-anilino-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-18-12-13-7-9(11(16)17)10(15-12)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPXFPSWBAHAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.